Palmitoyl-Lysyl-Dioxymethiony-Lysine
Description
Palmitoyl-Lysyl-Dioxymethiony-Lysine (referred to as palmitoyl tripeptide-38 in commercial formulations) is a synthetic bioactive peptide engineered to mimic endogenous matrikines—short amino acid sequences derived from extracellular matrix (ECM) proteins. This peptide features a palmitoyl fatty acid chain covalently linked to a tripeptide backbone (Lys-Dioxymethionyl-Lys), enhancing its lipid solubility and skin penetration capabilities .
Mechanism of Action: Palmitoyl tripeptide-38 stimulates ECM synthesis by upregulating collagen I, III, IV, and VI production, as well as elastin and glycosaminoglycans (GAGs). Its dioxymethionine residue confers resistance to enzymatic degradation, prolonging its activity in the dermal layer .
Clinical Efficacy:
In vitro and clinical studies demonstrate its ability to reduce rhytides (wrinkles), improve skin elasticity by 18–27%, and mitigate photodamage and hyperpigmentation after 8–12 weeks of topical application .
Properties
CAS No. |
1447824-23-8 |
|---|---|
Molecular Formula |
C33H65N5O7S |
Molecular Weight |
675.96 |
sequence |
Pal-Lys-Met(O2)-Lys-OH |
storage |
Common storage 2-8℃,long time storage -20℃. |
Synonyms |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl-Lysyl-Dioxymethiony-Lysine is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The palmitoyl group is then attached to the lysine residue through an amide bond. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-Lysyl-Dioxymethiony-Lysine undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: The oxidized methionine can be reduced back to its original form.
Substitution: The palmitoyl group can be substituted with other fatty acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like dithiothreitol (DTT) are used to revert oxidized methionine.
Substitution: Fatty acid chlorides in the presence of a base like triethylamine (TEA) can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored this compound.
Substitution: Various fatty acid-substituted peptides.
Scientific Research Applications
Palmitoyl-Lysyl-Dioxymethiony-Lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in cosmetic formulations for its skin-rejuvenating properties
Mechanism of Action
Palmitoyl-Lysyl-Dioxymethiony-Lysine exerts its effects through the stimulation of extracellular matrix components. It binds to specific receptors on the cell surface, triggering signaling pathways that lead to the production of collagen, hyaluronic acid, and other matrix proteins. This results in improved skin elasticity and reduced wrinkles .
Comparison with Similar Compounds
Key Insights :
- The dioxymethionine group in palmitoyl tripeptide-38 enhances stability compared to peptides like acetyl hexapeptide-8, which lacks lipid modifications .
- Palmitoyl tetrapeptide-7 shares similar palmitoylation but targets different ECM pathways (e.g., interleukin-6 inhibition).
Mechanism and Efficacy
| Compound | Primary Target | Collagen Stimulation | Wrinkle Reduction (Clinical) |
|---|---|---|---|
| Palmitoyl tripeptide-38 | Collagen I, III, IV, VI | +++ | 22–30% (12 weeks) |
| Palmitoyl tripeptide-1 | TGF-β signaling | ++ | 15–20% (12 weeks) |
| Acetyl hexapeptide-8 | SNARE complex (muscle contraction) | - | 10–15% (8 weeks) |
| Matrixyl (palmitoyl pentapeptide-4) | Collagen I, fibronectin | ++ | 18–25% (12 weeks) |
Key Insights :
Key Insights :
- Palmitoylated peptides (tripeptide-38, tetrapeptide-7) show lower irritation than retinoids, making them suitable for sensitive skin .
Biological Activity
Overview of Palmitoyl-Lysyl-Dioxymethiony-Lysine
This compound (often abbreviated as Pal-Lys-Met(O2)-Lys) is a synthetic peptide that combines several amino acids and a palmitoyl group. This compound is primarily utilized in cosmetic formulations, particularly those aimed at anti-aging and skin rejuvenation. The inclusion of palmitoyl groups enhances the lipophilicity of the peptide, facilitating better skin penetration and bioavailability.
Chemical Structure
- Palmitoyl Group : A fatty acid that enhances skin absorption.
- Lysine Residues : Contribute to the peptide's structure and biological activity.
- Dioxymethionine : A modified form of methionine that may have antioxidant properties.
- Skin Penetration : The palmitoyl group allows for enhanced permeability through lipid membranes, improving the compound's effectiveness in topical applications.
- Collagen Stimulation : Peptides like this compound are known to stimulate collagen synthesis, which is crucial for maintaining skin elasticity and reducing wrinkles.
- Antioxidant Properties : The dioxymethionine component may provide antioxidant effects, helping to neutralize free radicals and protect skin cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Anti-Aging Efficacy : A clinical study evaluated the effects of a cream containing this compound on 50 participants over 12 weeks. Results indicated a significant reduction in fine lines and improved skin texture, attributed to increased collagen production.
- Irritation Assessment : Another study focused on the irritation potential of this peptide in sensitive skin types. The findings showed minimal irritation, suggesting it is suitable for use in sensitive skincare formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
